

# Anlotinib Dosage for In Vivo Mouse Xenograft Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anlotinib

Cat. No.: B1662124

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

Introduction: **Anlotinib** is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity by targeting multiple signaling pathways involved in tumor angiogenesis and proliferation.<sup>[1][2][3]</sup> Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor- $\alpha$  (PDGFR- $\alpha$ ), Fibroblast Growth Factor Receptors (FGFR1-3), and c-Kit.<sup>[1][2][4][5]</sup> By inhibiting these receptor tyrosine kinases, **anlotinib** effectively suppresses downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and PLC $\gamma$ /PKC pathways, leading to the inhibition of tumor growth, angiogenesis, and metastasis.<sup>[4][5][6]</sup> These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanism of action for the use of **anlotinib** in preclinical mouse xenograft models.

## Quantitative Data Summary

The following tables summarize the dosages and administration schedules of **anlotinib** used in various mouse xenograft models as reported in the literature.

Table 1: **Anlotinib** Monotherapy Dosages in Mouse Xenograft Models

Tumor Type	Cell Line/Model	Mouse Strain	Anlotinib Dosage	Administration Route & Schedule	Key Findings
Colorectal Cancer	SW620	Nude	3 mg/kg	Oral, daily	83% tumor growth inhibition, comparable to 50 mg/kg sunitinib.[7]
Colorectal Cancer	CT26	BALB/c	0.75, 1.5, 3 mg/kg	Intragastric, daily for 2 weeks	Dose-dependent tumor volume reduction; 3 mg/kg group showed significant inhibition.[8]
Breast Cancer	EO771	C57BL/6	1, 2, 4, 8 mg/kg	Oral gavage, daily for 9 days	2, 4, and 8 mg/kg dosages showed similar, significant tumor growth inhibition.[9]
Lung Adenocarcinoma	A549EGFP	Nude	3 mg/kg	Oral, daily for 21 days	Substantial inhibition of primary tumor growth.[10]
Lung Cancer	PC-9-derived LCSCs	Nude	10, 20 mg/kg	Intraperitoneal, daily for 4 weeks	Significant inhibition of tumor growth.[11]

Various Cancers	U-87MG, Caki-1, Calu-3, SK-OV-3	Nude	1.5, 3, 6 mg/kg	Oral, daily	Dose-dependent tumor growth inhibition across all models.[7]
B-cell Acute Lymphoblastic Leukemia	PDX model	NSG	Not specified	Oral administration	Significantly abrogated leukemia burden and prolonged survival.[12]

Table 2: **Anlotinib** Combination Therapy Dosages in Mouse Xenograft Models

Tumor Type	Cell Line/Model	Combination Agent	Anlotinib Dosage	Administration Route & Schedule	Key Findings
Soft Tissue Sarcoma	PDX model	Epirubicin (2.5 mg/kg, i.p., weekly)	1.5, 3.0 mg/kg	Oral gavage, daily for 5 weeks	High-dose anlotinib with epirubicin showed the most pronounced tumor inhibition.[13]
Small-Cell Lung Cancer	H446	5-Fluorouracil (100 mg/kg, i.p., weekly)	1.5 mg/kg	Intragastric, daily for 14 days	Combination therapy suppressed tumor growth more effectively than monotherapy. [14]
Non-Small Cell Lung Cancer	H23 CDX	Sotorasib (60 mg/kg, daily)	2 mg/kg	Intragastric, daily	Potent tumor suppression in a primary resistant xenograft model.[3]
Non-Small Cell Lung Cancer	H2122SR CDX	Sotorasib (100 mg/kg, daily)	2 mg/kg	Intragastric, daily	Potent tumor suppression in an acquired resistant xenograft model.[3]

---

Breast Cancer	EO771	Anti-PD-1 (5 mg/kg, every three days)	2 mg/kg	Oral gavage, daily for 1 week	Combination induced tumor vascular normalization .[9]
---------------	-------	---------------------------------------	---------	-------------------------------	--

---

## Experimental Protocols

### Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor xenograft model, a widely used method to assess the efficacy of anti-cancer agents.

Materials:

- Cancer cell line of interest (e.g., A549, SW620, H446)
- Female athymic nude mice or other appropriate immunocompromised strain (5-6 weeks old)
- Phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., RPMI-1640)
- Syringes and needles (e.g., 27-gauge)
- Calipers
- **Anlotinib** hydrochloride
- Vehicle control (e.g., sterile saline, ddH<sub>2</sub>O)

Procedure:

- **Cell Preparation:** Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or serum-free medium at a concentration of approximately  $1 \times 10^7$  cells/mL.[3]
- **Tumor Cell Inoculation:** Subcutaneously inject 100-200  $\mu$ L of the cell suspension into the right flank of each mouse.[3][8]

- Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor dimensions (length and width) every 3-4 days using digital calipers. Calculate the tumor volume using the formula:  $\text{Volume} = (\text{length} \times \text{width}^2) / 2$ .<sup>[3]</sup>
- Randomization and Treatment Initiation: Once the tumors reach a mean volume of approximately 150-200 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=6-12 mice per group).<sup>[8][13]</sup>
- Drug Administration:
  - Prepare **anlotinib** solution in the appropriate vehicle (e.g., ddH<sub>2</sub>O).<sup>[13]</sup>
  - Administer **anlotinib** to the treatment groups via oral gavage or intragastric administration at the desired dosage (e.g., 1.5, 3, or 6 mg/kg) daily.<sup>[7][8][13]</sup>
  - Administer the vehicle to the control group following the same schedule.
- Data Collection and Endpoint:
  - Continue to monitor tumor volume and mouse body weight every 3-4 days.<sup>[8]</sup>
  - After the pre-determined treatment period (e.g., 14-21 days), euthanize the mice.<sup>[8][10]</sup>
  - Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry, western blotting).

## Patient-Derived Xenograft (PDX) Model

PDX models are valuable for assessing drug efficacy in a system that more closely recapitulates the heterogeneity of human tumors.

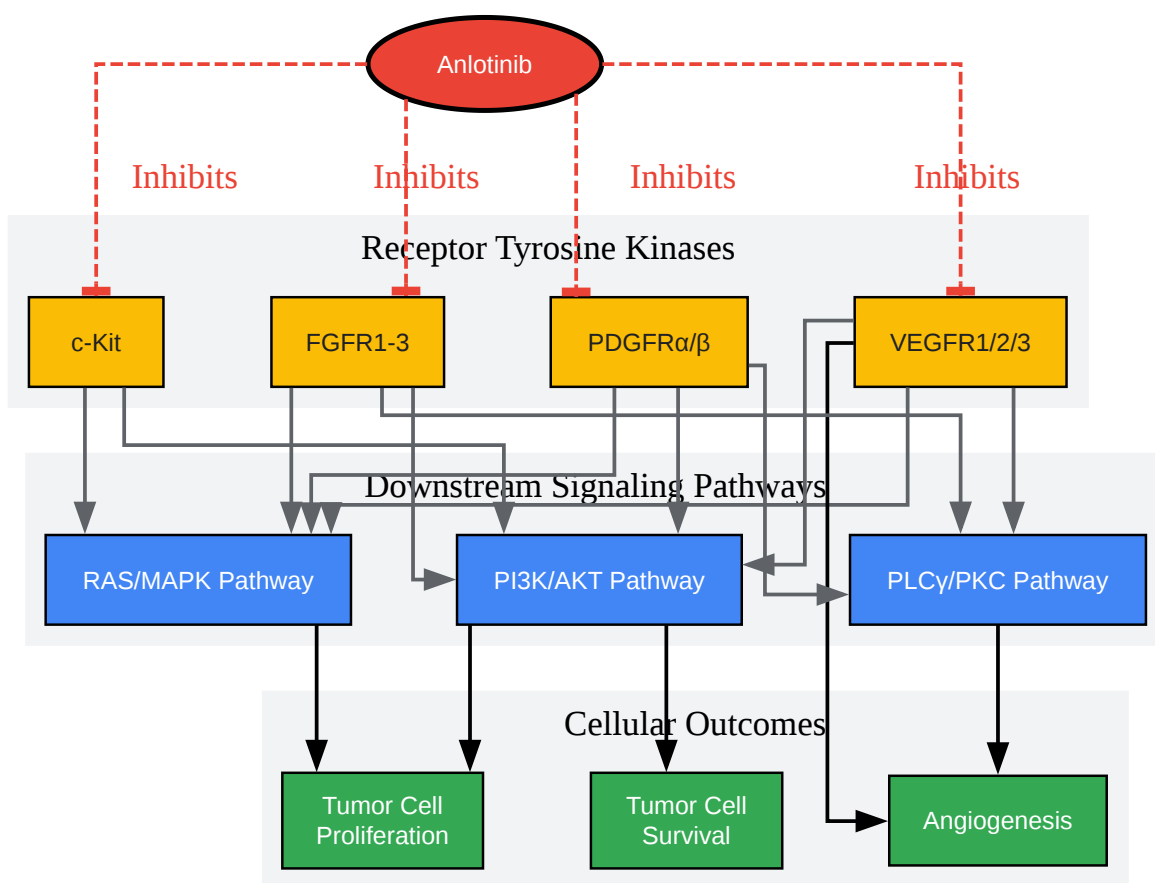
Procedure:

- Tissue Acquisition: Obtain fresh tumor tissue from a patient's surgical resection.
- Implantation: Surgically implant small fragments of the tumor tissue subcutaneously into immunocompromised mice (e.g., NOD-scid IL2R<sup>γ</sup>null).

- Tumor Growth and Passaging: Once the tumors reach a certain size, they can be passaged to subsequent generations of mice for cohort expansion.
- Treatment: Once tumors in the experimental cohort reach the desired size (e.g., 150-200 mm<sup>3</sup>), randomize the mice and initiate treatment with **anlotinib** as described in the subcutaneous xenograft protocol.[13]

## Mechanism of Action and Signaling Pathways

**Anlotinib** exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, thereby blocking key downstream signaling pathways.



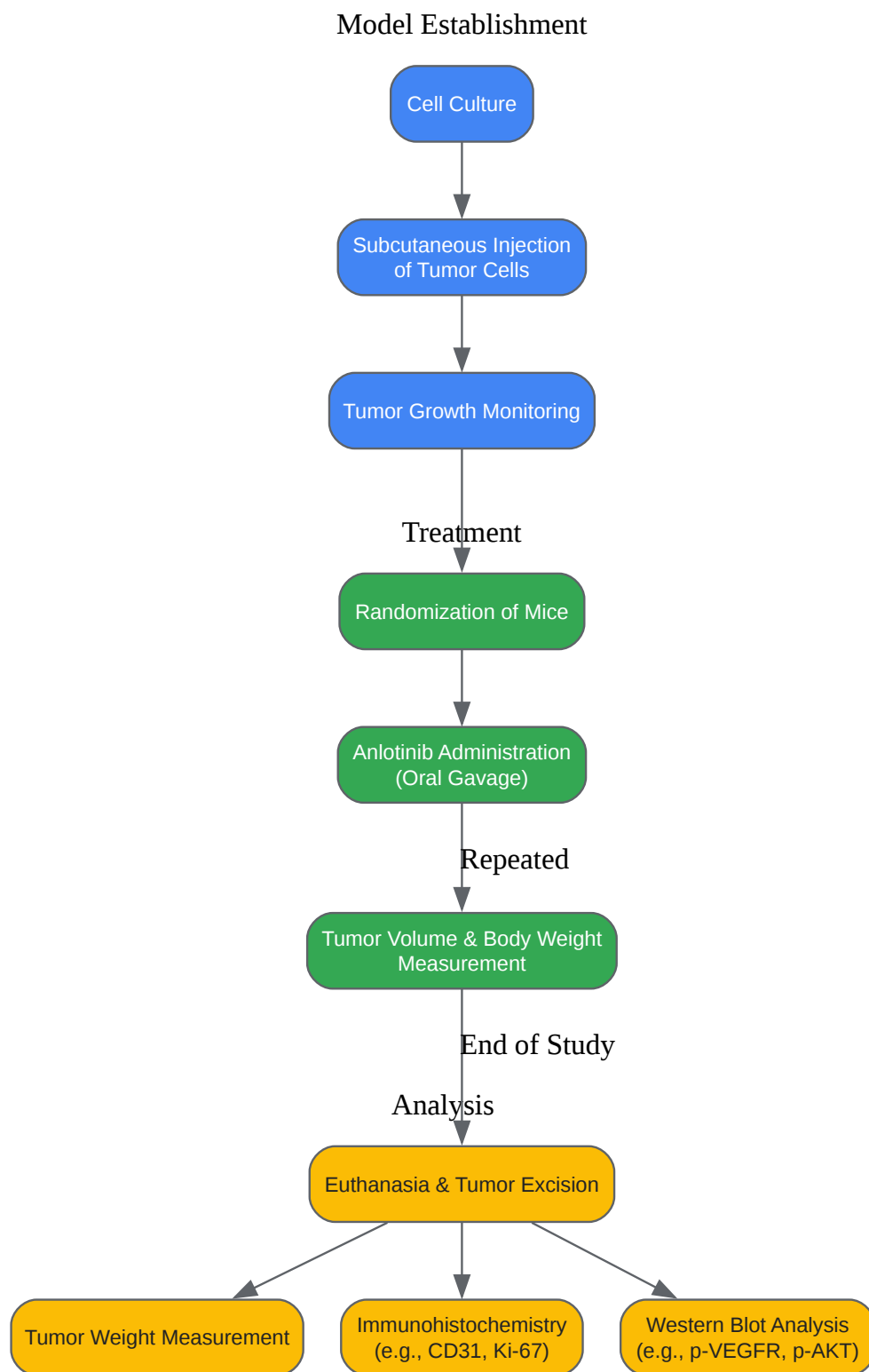
[Click to download full resolution via product page](#)

Caption: **Anlotinib** inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

## Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of **anlotinib** in a mouse xenograft model.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 3. Anlotinib enhances the efficacy of KRAS-G12C inhibitors through c-Myc/ORC2 axis inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective low-dose Anlotinib induces long-term tumor vascular normalization and improves anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anlotinib suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 11. Anlotinib exerts anti-cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF- $\kappa$ B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anlotinib exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC

[pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Anlotinib Dosage for In Vivo Mouse Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662124#anlotinib-dosage-for-in-vivo-mouse-xenograft-models]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)